

# TRPM4-IN-1: Application Notes and Protocols for Automated Patch Clamp Systems

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## Compound of Interest

Compound Name: TRPM4-IN-1

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## Introduction

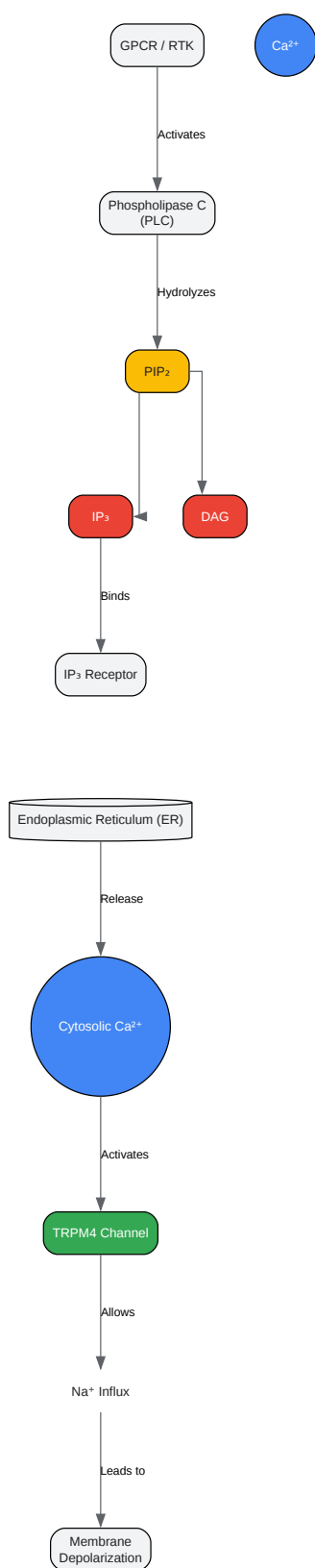
The Transient Receptor Potential Melastatin 4 (TRPM4) channel is a calcium-activated, non-selective cation channel permeable to monovalent cations like  $\text{Na}^+$  and  $\text{K}^+$ .<sup>[1]</sup> Unlike many other TRP channels, TRPM4 is impermeable to  $\text{Ca}^{2+}$ . Its activation by intracellular  $\text{Ca}^{2+}$  leads to membrane depolarization, playing a crucial role in various physiological processes, including immune responses, insulin secretion, and cardiovascular function. Dysregulation of TRPM4 has been implicated in pathologies such as cardiac arrhythmias and certain cancers.<sup>[2]</sup>

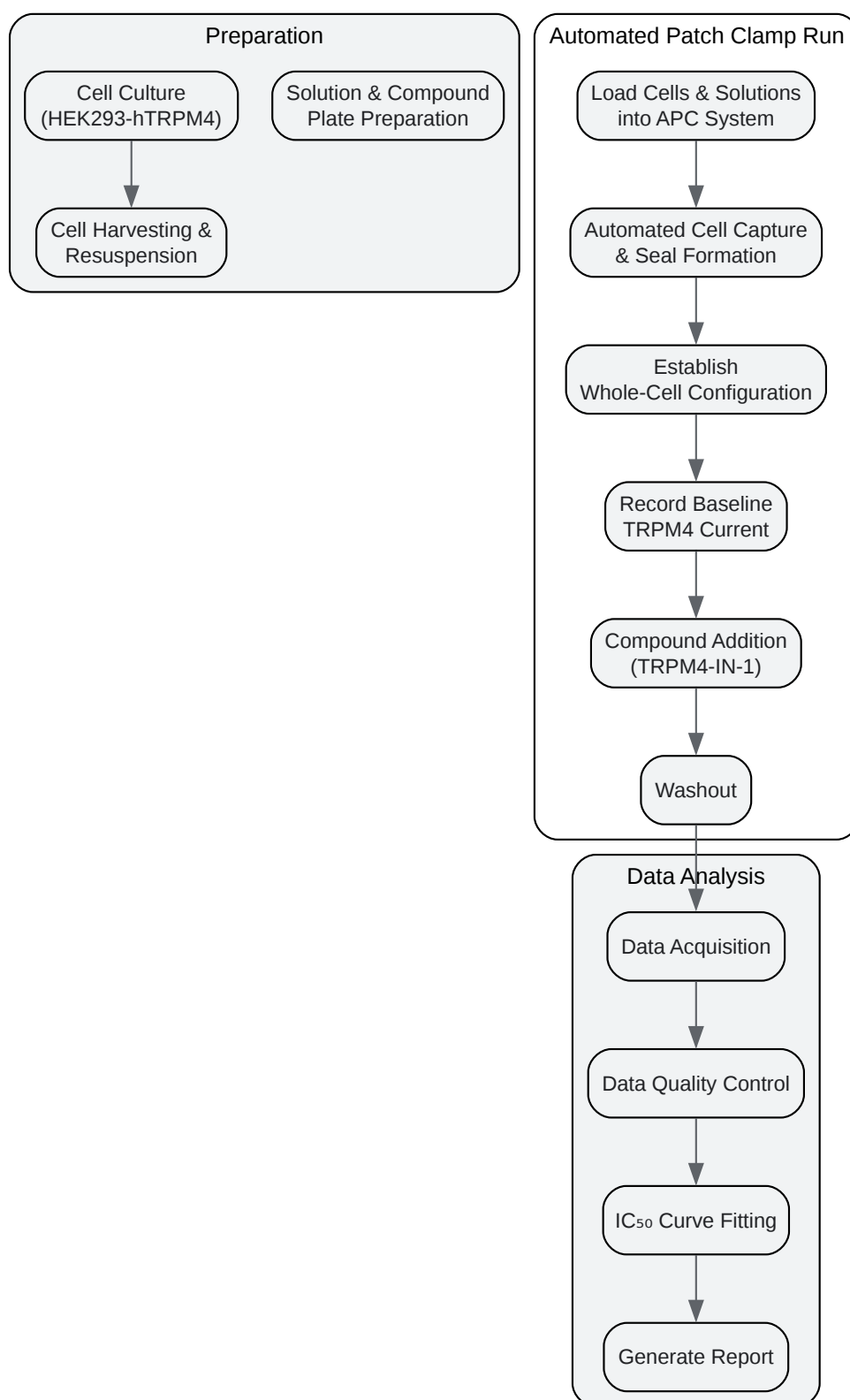
**TRPM4-IN-1** (also known as CBA) is a potent and selective small-molecule inhibitor of the human TRPM4 channel.<sup>[3][4]</sup> This document provides detailed application notes and protocols for the use of **TRPM4-IN-1** in automated patch clamp (APC) systems to characterize its inhibitory effects on TRPM4 currents. Automated patch clamp technology offers a higher throughput and greater efficiency for ion channel drug discovery compared to manual patch clamp methods.<sup>[5][6]</sup>

## TRPM4 Signaling Pathway

The activation of TRPM4 is intrinsically linked to intracellular calcium signaling. A common pathway involves the activation of G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs), leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate ( $\text{PIP}_2$ ) into inositol 1,4,5-trisphosphate ( $\text{IP}_3$ ) and

diacylglycerol (DAG). IP<sub>3</sub> binds to its receptor (IP<sub>3</sub>R) on the endoplasmic reticulum (ER), triggering the release of Ca<sup>2+</sup> from intracellular stores. This localized increase in cytosolic Ca<sup>2+</sup> activates nearby TRPM4 channels, resulting in an influx of Na<sup>+</sup> and subsequent membrane depolarization.[2]





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